2-(呋喃-2-基)-1H-咪唑

描述

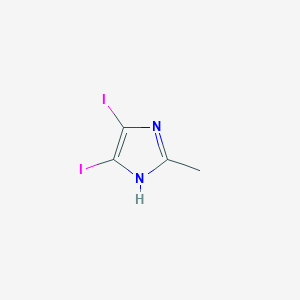

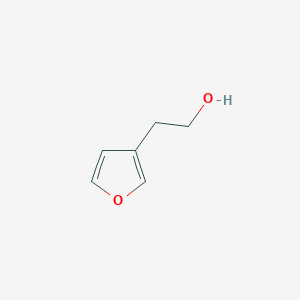

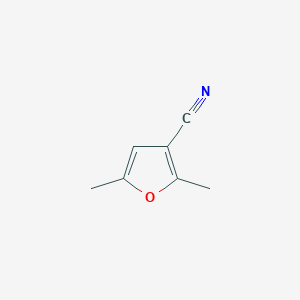

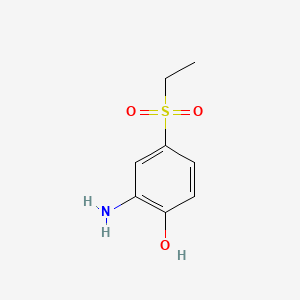

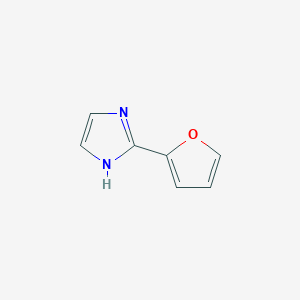

2-(Furan-2-yl)-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The furan ring is a five-membered oxygen-containing aromatic heterocycle, while the imidazole ring is a five-membered nitrogen-containing heterocycle. The combination of these two rings in one molecule can lead to unique chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of furan and imidazole derivatives can be achieved through various methods. For instance, compounds similar to 2-(furan-2-yl)-1H-imidazole have been synthesized using the Weidenhagen reaction, which involves the condensation of furfural with different starting materials, such as [2-(furan-2-yl)-2-oxoethyl]acetate or 2,3-diaminopyridine . Additionally, multicomponent reactions have been employed to synthesize fully substituted furans, as demonstrated by the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates . These methods highlight the versatility of synthetic approaches to access a variety of furan-imidazole derivatives.

Molecular Structure Analysis

The molecular structure of furan-imidazole derivatives is characterized by the presence of two aromatic heterocycles. The structural confirmation of such compounds is typically achieved through spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques allow for the determination of the substitution pattern on the rings and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

The chemical reactivity of furan-imidazole derivatives can vary depending on the substitution pattern and the presence of functional groups. Electrophilic substitution reactions, such as nitration, bromination, sulfonation, hydroxymethylation, and acylation, have been studied for these compounds . The reactivity can be influenced by the electronic nature of the furan and imidazole rings, as well as by the steric hindrance provided by substituents. For example, 2-(2-furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole undergoes electrophilic substitution at specific positions on the furan ring depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-imidazole derivatives, such as luminescence and chemiluminescence, have been investigated. The luminescence properties of 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazole derivatives were found to be sensitive to the polarity of the solvents, and the emission of some compounds in solution varied accordingly . Additionally, the chemiluminescence property of trisubstituted imidazoles containing furan rings has been explored, revealing potential applications in analytical chemistry .

科学研究应用

合成和化学性质

2-(呋喃-2-基)-1H-咪唑及其衍生物已在各种杂环化合物的合成中得到广泛探索。例如,El’chaninov 等人 (2017) 描述了 2,5-双(呋喃-2-基)-1H-咪唑的合成及其烷基化以产生 N-甲基衍生物,突出了其在有机合成中的多功能性 (El’chaninov、Vlasova 和 El’chaninov,2017)。类似地,Mal 和 Das (2016) 开发了一种从碳水化合物衍生的 2-卤烯酮中创建手性取代呋喃和咪唑的方法,证明了该化合物在生产生物学上重要的分子中的效用 (Mal 和 Das,2016).

抗菌活性

一些研究已经检验了 2-(呋喃-2-基)-1H-咪唑衍生物的抗菌特性。Parmar 等人 (2018) 合成了这些衍生物并评估了它们对各种细菌和真菌的抗菌活性,发现了显着的抗菌作用 (Parmar、Sangani、Parmar 和 Bhalodiya,2018)。此外,Idhayadhulla 等人 (2012) 合成了新的吡唑和咪唑衍生物系列,包括 3-(呋喃-2-基)-3-(1H-咪唑-1-基)-N-苯基丙酰胺,并筛选了它们的抗菌活性 (Idhayadhulla、Kumar 和 Abdul,2012).

生化和生物相互作用

在生化研究中,2-(呋喃-2-基)-1H-咪唑衍生物已被用于探索与生物分子的相互作用。Moghadam 等人 (2016) 合成了含有这些衍生物的钯(II)配合物,并评估了它们与人血清白蛋白的相互作用,揭示了结合位点和亲和力的见解 (Moghadam、Divsalar、Abolhosseini Shahrnoy 和 Saboury,2016)。Gentili 等人 (2006) 设计了基于该框架的化合物作为选择性和可逆的 MAO-A 抑制剂,表明了潜在的治疗应用 (Gentili 等,2006).

环境和材料科学应用

2-(呋喃-2-基)-1H-咪唑也已用于环境和材料科学研究。Yadav、Sarkar 和 Purkait (2015) 合成了包括 1-(1H-苯并[d]咪唑-2-基)-N-((呋喃-2-基)亚甲基)甲胺在内的氨基酸化合物,用作酸性溶液中钢的环保缓蚀剂 (Yadav、Sarkar 和 Purkait,2015)。在另一项研究中,Rafiee 和 Mohagheghnezhad (2018) 由含有咪唑、呋喃和苯甲酰胺单元的二胺合成了聚酰亚胺,显示出从水溶液中吸附污染物的潜力 (Rafiee 和 Mohagheghnezhad,2018).

安全和危害

未来方向

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored for their potential in replacing traditional resources such as crude oil . The spectacular range of compounds that can be economically synthesized from biomass via FPCs shows promise for the future .

属性

IUPAC Name |

2-(furan-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZPJVGOWHZIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349835 | |

| Record name | 2-(furan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(furan-2-yl)-1H-imidazole | |

CAS RN |

89795-49-3 | |

| Record name | 2-(furan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。